![molecular formula C15H18N4O3S B2936477 3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2034579-19-4](/img/structure/B2936477.png)
3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
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Description
3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
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Biological Activity
3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that incorporates a pyrrolidine ring, a pyrazine moiety, and a thiophene group. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. The following sections delve into its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N3O3S, and it has a molecular weight of 319.4 g/mol. The presence of diverse functional groups contributes to its potential biological activity.
Property | Value |
---|---|
Molecular Formula | C15H17N3O3S |
Molecular Weight | 319.4 g/mol |
CAS Number | 2034209-14-6 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The thiophene and pyrazine moieties may facilitate binding to these targets, influencing various biochemical pathways.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to possess inhibitory activity against key cancer-related kinases, including BRAF and EGFR, which are crucial for tumor growth and survival .
Case Study:
In studies involving pyrazole derivatives, certain compounds demonstrated notable cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with doxorubicin resulted in enhanced anticancer effects, indicating potential synergistic interactions .
Antimicrobial Activity
Similar compounds have also been evaluated for their antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may have comparable antimicrobial activity .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological efficacy. The presence of the thiophene group is hypothesized to confer unique electronic properties that may improve binding affinity to biological targets compared to analogous compounds lacking this moiety .
Comparative Analysis
A comparison with similar compounds highlights the unique features of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-((3-methoxypyrazin-2-yl)oxy)-N-(phenyl)pyrrolidine | Phenyl group instead of thiophene | Moderate anticancer |
3-((3-methoxypyrazin-2-yl)oxy)-N-(furan-2-yl)pyrrolidine | Furan group instead of thiophene | Variable |
Properties
IUPAC Name |
3-(3-methoxypyrazin-2-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-21-13-14(17-6-5-16-13)22-11-4-7-19(10-11)15(20)18-9-12-3-2-8-23-12/h2-3,5-6,8,11H,4,7,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEXGJOPZXKUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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